2-Hexyl-3-(2-oxopropyl)cyclopentan-1-one

Fragrance chemistry Volatility profiling Formulation stability

2-Hexyl-3-(2-oxopropyl)cyclopentan-1-one (CAS 94135-11-2) is a 2,3-disubstituted cyclopentanone derivative belonging to the jasmonoid fragrance family, with molecular formula C₁₄H₂₄O₂ and molecular weight 224.34 g/mol. It is the n-hexyl homolog of the commercial fragrance ingredient Magnolione® (3-(2-oxopropyl)-2-pentylcyclopentan-1-one, CAS 40942-73-2), differing by a single methylene (–CH₂–) unit in the 2-alkyl side chain.

Molecular Formula C14H24O2
Molecular Weight 224.34 g/mol
CAS No. 94135-11-2
Cat. No. B12661898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hexyl-3-(2-oxopropyl)cyclopentan-1-one
CAS94135-11-2
Molecular FormulaC14H24O2
Molecular Weight224.34 g/mol
Structural Identifiers
SMILESCCCCCCC1C(CCC1=O)CC(=O)C
InChIInChI=1S/C14H24O2/c1-3-4-5-6-7-13-12(10-11(2)15)8-9-14(13)16/h12-13H,3-10H2,1-2H3
InChIKeyGKRBJMBHXBOAAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hexyl-3-(2-oxopropyl)cyclopentan-1-one (CAS 94135-11-2): Physicochemical Identity and Procurement Baseline for the Hexyl Homolog of Magnolione


2-Hexyl-3-(2-oxopropyl)cyclopentan-1-one (CAS 94135-11-2) is a 2,3-disubstituted cyclopentanone derivative belonging to the jasmonoid fragrance family, with molecular formula C₁₄H₂₄O₂ and molecular weight 224.34 g/mol . It is the n-hexyl homolog of the commercial fragrance ingredient Magnolione® (3-(2-oxopropyl)-2-pentylcyclopentan-1-one, CAS 40942-73-2), differing by a single methylene (–CH₂–) unit in the 2-alkyl side chain [1]. The compound is listed on the European EINECS inventory (No. 302-879-9) and is classified within the cyclopentanone/cyclopentenone fragrance structural group alongside methyl dihydrojasmonate (Hedione®) and other jasmonoid odorants [2].

Why Generic Substitution of 2-Hexyl-3-(2-oxopropyl)cyclopentan-1-one with Magnolione or Other Cyclopentanone Analogs Carries Quantifiable Risk


Within the 2-alkyl-3-(2-oxopropyl)cyclopentan-1-one homologous series, each methylene increment in the 2-alkyl chain produces a measurable shift in boiling point, lipophilicity, and vapor pressure — directly altering fragrance volatility, substantivity on substrates, and formulation behavior . Magnolione (C₁₃H₂₂O₂) possesses a defined regulatory safety dossier via the Research Institute for Fragrance Materials (RIFM), with all seven human health endpoints cleared and a 95th-percentile fine fragrance concentration of 1.42% established through aggregate exposure modeling [1]. The hexyl homolog (C₁₄H₂₄O₂), by contrast, lacks a published RIFM safety assessment, meaning that its toxicological profile cannot be assumed identical through read-across without explicit justification under IFRA Standards [2]. Furthermore, the four stereoisomers of Magnolione exhibit odor detection thresholds spanning a 24-fold range (0.29 ng to 7.10 ng) with qualitatively distinct odor characters, demonstrating that even stereochemical variation within a single homolog dramatically impacts olfactory performance [3]. Substituting the hexyl compound for Magnolione without verifying stereoisomer composition, purity, and physicochemical alignment therefore introduces both regulatory and organoleptic uncertainty.

Quantitative Differentiation Evidence: 2-Hexyl-3-(2-oxopropyl)cyclopentan-1-one vs. Magnolione and Structural Analogs


Boiling Point and Flash Point Elevation Relative to Magnolione: Implications for Volatility-Driven Performance

The target compound exhibits a boiling point of 329.6 °C at 760 mmHg versus Magnolione's 305.02 °C (EPI Suite estimate) to ~309.85 °C (literature/database), representing an elevation of approximately +20 to +25 °C attributable to the additional methylene group in the hexyl chain [1]. The flash point is correspondingly higher at 123.5 °C (calculated) compared to Magnolione's >93 °C (GHS classification) and ~117.3 °C (estimated), potentially altering transport classification and storage requirements [1]. The density is 0.934 g/cm³ for the target compound versus 0.9–0.976 g/cm³ for Magnolione [2]. These differences, while individually modest, collectively shift the compound's volatility envelope and may extend its substantivity on fabric and skin relative to the pentyl homolog [3]. This is a cross-study comparison based on independently reported data.

Fragrance chemistry Volatility profiling Formulation stability

Lipophilicity and Water Solubility Differentiation: LogP-Driven Formulation Partitioning Behavior

The extra methylene in the hexyl chain of the target compound is predicted to increase logP (octanol-water partition coefficient) by approximately 0.5–1.0 log units relative to Magnolione. Magnolione's experimentally estimated log KOW is 2.37 (EPI Suite v4.11) with XlogP3-AA of 2.50 [1][2]. The related compound 2-hexylcyclopentanone (lacking the 3-oxopropyl group) has an estimated log Kow of 3.51 and water solubility of 63.27 mg/L at 25 °C [3]. By interpolation, the target compound (C₁₄H₂₄O₂) is expected to have logP in the range of ~3.0–3.85 and water solubility substantially below Magnolione's 368.5 mg/L at 25 °C [1]. Increased lipophilicity correlates with enhanced partitioning into lipid-rich substrates (skin, fabric conditioners) and may alter biodegradation kinetics in environmental compartments [4]. This is a class-level inference combining measured comparator data with homologous series trends.

LogP Water solubility Fragrance substantivity Environmental fate

Regulatory Safety Dossier Gap: Absence of a Published RIFM Safety Assessment Relative to Magnolione

Magnolione (CAS 40942-73-2) has received a comprehensive RIFM safety assessment (published 2024 in Food and Chemical Toxicology) covering seven human health endpoints (genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety), with all endpoints cleared using target data, read-across, and/or TTC [1]. Key exposure metrics for Magnolione include: worldwide volume of use 0.1–1 metric ton/year (IFRA, 2019), 95th-percentile fine fragrance concentration 1.42%, total systemic exposure 0.0081 mg/kg/day, dermal absorption 80%, and Cramer Class II classification [1]. In contrast, 2-hexyl-3-(2-oxopropyl)cyclopentan-1-one (CAS 94135-11-2) has no published RIFM monograph as of 2026 [2]. While the compound is listed on EINECS (302-879-9) and is therefore eligible for use in the EU market, its absence from the RIFM assessment database means that formulators cannot rely on a peer-reviewed, expert panel-validated safety dossier when preparing IFRA compliance documentation [3]. This is a direct evidence-of-absence comparison.

Fragrance safety RIFM assessment IFRA compliance Procurement risk

Odor Detection Threshold and Enantiomer-Resolved Olfactory Performance: Magnolione Stereoisomer Data and Implications for the Hexyl Homolog

The four stereoisomers of Magnolione have been synthesized with ≥99% ee each, and their odor detection thresholds determined via GC-olfactometry [1][2]. The (2S,3R)-isomer is the most potent (odor threshold = 0.29 ng), described as 'floral, jasmine, fruity, fresh, most intense,' while the (2R,3S)-enantiomer is 24-fold weaker (threshold = 7.10 ng) with a qualitatively distinct profile ('citrus, fruity, floral, fresh, green, jasmine, very weak') [1]. The cis-diastereomers (2S,3S and 2R,3R) exhibit intermediate thresholds of 0.60 ng and 0.74 ng, respectively [1]. For the target hexyl compound, no corresponding stereoisomer-resolved odor threshold data are available in the published literature as of 2026. However, based on studies of optically active 2-n-hexylcyclopentanone, enantiomeric pairs of 2-alkylcyclopentanones show only small differences in odor quality, suggesting that the hexyl homolog's stereoisomer odor differentiation may follow a different pattern from Magnolione's pronounced enantiomer divergence [3]. This is a class-level inference with a clear evidentiary gap.

Odor threshold Stereochemistry Enantiomer differentiation Olfactory quality

Structural Differentiation from the Positional Isomer 2-Hexyl-3-propionylcyclopentanone (CAS 37492-43-6)

The target compound (2-hexyl-3-(2-oxopropyl)cyclopentan-1-one) and its positional isomer 2-hexyl-3-propionylcyclopentanone (CAS 37492-43-6) share the identical molecular formula (C₁₄H₂₄O₂) and molecular weight (224.34 g/mol) and exhibit near-identical boiling points (329.6 °C vs. 329.7 °C at 760 mmHg, respectively) [1]. However, they differ in the position of the carbonyl group within the 3-substituent: the target compound carries the carbonyl at the 2-position of the propyl side chain (i.e., an acetonyl/2-oxopropyl group), whereas the isomer carries it at the 1-position (i.e., a propionyl/1-oxopropyl group) . In jasmonoid fragrances, the position of the side-chain carbonyl is known to critically influence odor character — Magnolione (2-oxopropyl at C-3) delivers a magnolia-jasmine floral note, whereas simple 2-alkylcyclopentanones (lacking the oxopropyl group entirely) produce predominantly jasmine-fruity notes [2]. The EPA CompTox database separately tracks these two isomers under distinct DTXSID identifiers, confirming their regulatory differentiation [1]. This is a direct structural comparison derived from authoritative database entries.

Positional isomerism Structure-odor relationship Carbonyl position Chemical identity verification

High-Value Application Scenarios for 2-Hexyl-3-(2-oxopropyl)cyclopentan-1-one Based on Quantitative Differentiation Evidence


High-Temperature Fragrance Formulations: Candle, Detergent, and Air Care Matrices Requiring Elevated Thermal Stability

The target compound's boiling point of 329.6 °C and flash point of 123.5 °C — elevated by approximately 20–25 °C and 6–30 °C, respectively, over Magnolione [1] — position it as a candidate for fragrance applications where thermal stress during manufacturing (e.g., hot-pour candles at 60–80 °C, spray-dried detergents) may cause premature evaporation of the more volatile pentyl homolog. In homologous alkyl series, each additional methylene typically reduces vapor pressure and extends substantivity, making the hexyl compound a potentially superior choice for long-lasting air care products [2].

Lipophilic Substrate Fragrancing: Fabric Conditioners, Hair Care, and Leave-on Skincare with High Oil-Phase Partitioning Requirements

The estimated logP of ~3.0–3.85 for the target compound, versus Magnolione's log KOW of 2.37 [1], suggests preferential partitioning into the oil phase of emulsion-based products and lipid-rich substrates. This higher lipophilicity, combined with lower water solubility (estimated <368 mg/L vs. Magnolione's 368.5 mg/L at 25 °C [1]), may enhance deposition and retention on fabric during rinse-cycle applications such as fabric conditioners, where Magnolione's comparatively greater water solubility could result in higher drain losses [3].

Exploratory Jasmonoid SAR Research: Investigating Chain-Length Effects on Olfactory Receptor Activation and Biodegradation Pathways

The hexyl homolog fills a gap in the 2-alkyl-3-(2-oxopropyl)cyclopentan-1-one homologous series between the well-characterized pentyl compound (Magnolione, C₁₃H₂₂O₂) and the heptyl analog (not commercially established). Academics and industrial research groups studying structure-odor relationships in jasmonoids require the hexyl compound to test the effect of incremental chain-length extension on odor detection threshold, odor quality, and biodegradation half-life [2]. Given that Magnolione's four stereoisomers span a 24-fold threshold range [4], the hexyl homolog's stereoisomer-resolved olfactory properties represent a significant unexplored research territory [5].

Procurement of Defined Stereoisomer Composition for Patent-Protected Fragrance Accord Development

Because the four stereoisomers of Magnolione exhibit dramatically different odor detection thresholds and qualitative character (from 0.29 ng, floral/jasmine, to 7.10 ng, citrus/fruity/weak) [4], fragrance houses developing proprietary magnolia-jasmine accords may seek the hexyl homolog in a defined enantiomeric or diastereomeric composition to achieve a novel olfactory signature distinct from commercial Magnolione. The absence of published stereoisomer data for the hexyl compound [5] creates both a challenge (requiring in-house olfactory evaluation) and an opportunity (potential for composition-of-matter patent protection on enriched stereoisomer blends).

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